molecular formula C6H6F2N2O2S B13627804 4-Amino-2,6-difluorobenzenesulfonamide

4-Amino-2,6-difluorobenzenesulfonamide

Cat. No.: B13627804
M. Wt: 208.19 g/mol
InChI Key: PIHOWGWNWYYKRB-UHFFFAOYSA-N
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Description

4-Amino-2,6-difluorobenzenesulfonamide is a fluorinated aromatic sulfonamide derivative characterized by a benzene ring substituted with two fluorine atoms at the 2- and 6-positions, an amino group (-NH₂) at the 4-position, and a sulfonamide (-SO₂NH₂) functional group. Sulfonamides are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities, acidity, and bioactivity .

Properties

Molecular Formula

C6H6F2N2O2S

Molecular Weight

208.19 g/mol

IUPAC Name

4-amino-2,6-difluorobenzenesulfonamide

InChI

InChI=1S/C6H6F2N2O2S/c7-4-1-3(9)2-5(8)6(4)13(10,11)12/h1-2H,9H2,(H2,10,11,12)

InChI Key

PIHOWGWNWYYKRB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)S(=O)(=O)N)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,6-difluorobenzenesulfonamide typically involves the reaction of 2,6-difluorobenzenesulfonyl chloride with ammonia or ammonium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of 4-Amino-2,6-difluorobenzenesulfonamide can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to ensure consistent product quality and yield. The use of catalysts and solvents that enhance the reaction rate and selectivity can also be employed to improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,6-difluorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving mild bases.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Amino-2,6-difluorobenzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-2,6-difluorobenzenesulfonamide primarily involves its interaction with carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, inhibiting its activity. This inhibition can affect various physiological processes, such as pH regulation and ion transport .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with 4-Amino-2,6-difluorobenzenesulfonamide:

Compound Name Molecular Formula Functional Groups CAS No. Key Features
4-Amino-2,6-difluorobenzenesulfonamide C₆H₅F₂N₂O₂S -NH₂, -SO₂NH₂, 2×F Not provided Sulfonamide group, high acidity
4-Amino-2,6-difluorobenzamide C₇H₆F₂N₂O -NH₂, -CONH₂, 2×F 154314-61-1 Amide group, moderate hydrogen bonding
4-Amino-2,2,6,6-tetramethylpiperidine (ST-2724) C₉H₂₀N₂ -NH₂, 4×CH₃ 36768-62-4 Non-aromatic, steric hindrance

Functional Group Impact

  • Sulfonamide vs. Hydrogen Bonding: Both groups participate in hydrogen bonding, but sulfonamides form stronger and more directional interactions, influencing crystal packing and solubility .

Physical Properties (Inferred)

Property 4-Amino-2,6-difluorobenzenesulfonamide 4-Amino-2,6-difluorobenzamide ST-2724
Molecular Weight ~217.18 g/mol 172.13 g/mol 156.3 g/mol
State at RT Likely solid Solid (inferred) Liquid
Water Solubility Low (sulfonamide hydrophobicity) Moderate (amide polarity) Low

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